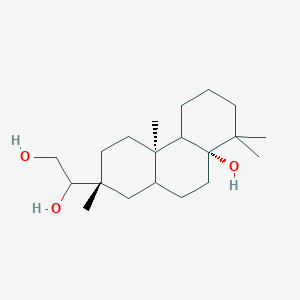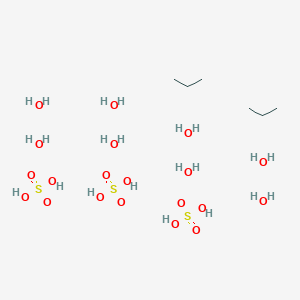
1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol is a complex organic compound with a unique structure It is characterized by a decahydrophenanthrene core with multiple hydroxyl groups and methyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations including cyclization, hydroxylation, and methylation. The reaction conditions vary depending on the specific synthetic route but generally involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts may be used to facilitate the reactions, including transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmaceutical intermediate.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism of action depends on the specific context in which the compound is used and the nature of its interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar hydrocarbon backbone but different functional groups.
2,2’-Bipyridyl: This compound is used as a ligand in coordination chemistry and shares some structural features with the target compound.
Uniqueness
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-decahydrophenanthren-2-yl]ethane-1,2-diol is unique due to its specific combination of hydroxyl and methyl groups on a decahydrophenanthrene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H36O3 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14?,15?,16?,18-,19-,20-/m1/s1 |
Clave InChI |
OBDGLMHTEAXTDJ-QNTAIWHDSA-N |
SMILES isomérico |
C[C@]1(CC[C@@]2(C(C1)CC[C@]3(C2CCCC3(C)C)O)C)C(CO)O |
SMILES canónico |
CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic Acid](/img/structure/B12442628.png)










![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)
